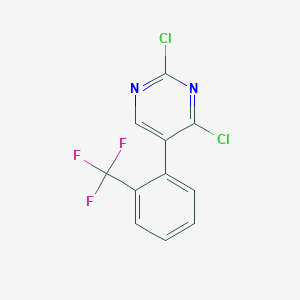
2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family. It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with a trifluoromethyl-substituted benzene derivative. One common method involves the use of trifluoromethyl iodide (CF3I) as a trifluoromethylation reagent. The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound often employs a two-step process. The first step involves the synthesis of an intermediate compound, such as trifluoromethyl uracil, which is then converted to this compound through further chemical reactions. This method is favored for its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives, while reduction reactions can modify the pyrimidine ring.
Coupling Reactions: Suzuki coupling reactions are commonly used to introduce aryl groups into the pyrimidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Suzuki Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and agrochemical applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential in the development of anticancer agents due to its ability to inhibit specific enzymes involved in cancer cell proliferation. It is also being investigated for its antimicrobial properties .
Industry: In the agrochemical industry, this compound is used as an intermediate in the synthesis of herbicides and pesticides. Its stability and reactivity make it suitable for various formulations .
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cancer cell growth or the elimination of microbial pathogens .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-5-trifluoromethylpyrimidine: Similar in structure but lacks the phenyl group.
2,4-Dichloro-5-fluoropyrimidine: Contains a fluorine atom instead of the trifluoromethyl group.
2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine: Similar structure with a methoxy group instead of the trifluoromethyl group.
Uniqueness: 2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H5Cl2F3N2 |
|---|---|
Molekulargewicht |
293.07 g/mol |
IUPAC-Name |
2,4-dichloro-5-[2-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5Cl2F3N2/c12-9-7(5-17-10(13)18-9)6-3-1-2-4-8(6)11(14,15)16/h1-5H |
InChI-Schlüssel |
BPTOCYNVOWQJPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CN=C(N=C2Cl)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















